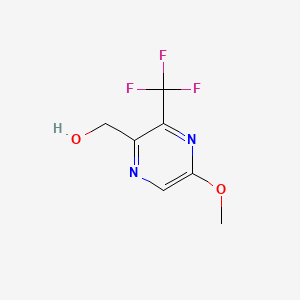
(2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol is an organic compound that features a thiazole ring substituted with a phenylpropan-2-yl group and a methanol group Thiazole rings are known for their aromatic properties and are found in various biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under reflux conditions in ethanol.
Substitution with Phenylpropan-2-yl Group: The phenylpropan-2-yl group can be introduced via Friedel-Crafts alkylation using phenylpropan-2-yl chloride and aluminum chloride as a catalyst.
Introduction of Methanol Group: The methanol group can be added through a nucleophilic substitution reaction using formaldehyde and sodium borohydride in methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of (2-(2-Phenylpropan-2-yl)thiazol-4-yl)carboxylic acid.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Introduction of bromine or nitro groups to the phenyl ring.
科学的研究の応用
(2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of (2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The phenylpropan-2-yl group may enhance the compound’s binding affinity to specific targets, while the methanol group can participate in hydrogen bonding, influencing the compound’s overall activity .
類似化合物との比較
Similar Compounds
(2-Phenylthiazol-4-yl)methanol: Lacks the phenylpropan-2-yl group, which may result in different biological activities.
(2-(4-Chlorophenyl)thiazol-4-yl)methanol: Contains a chlorophenyl group instead of a phenylpropan-2-yl group, potentially altering its chemical reactivity and biological properties.
特性
分子式 |
C13H15NOS |
|---|---|
分子量 |
233.33 g/mol |
IUPAC名 |
[2-(2-phenylpropan-2-yl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C13H15NOS/c1-13(2,10-6-4-3-5-7-10)12-14-11(8-15)9-16-12/h3-7,9,15H,8H2,1-2H3 |
InChIキー |
GPKOYITZTMQCSQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)C2=NC(=CS2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chloro-6-ethoxy-1-phenylpyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15358397.png)

![Tert-butyl (9AR)-1,3,4,6,7,8,9,9A-octahydropyrazino[1,2-A]pyrazine-2-carboxylate](/img/structure/B15358407.png)

![6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15358414.png)
![(3S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15358416.png)

![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)


